N-Cyclopropyl-N-(2-methylpropyl)thiourea
Description
N-Cyclopropyl-N-(2-methylpropyl)thiourea is a thiourea derivative characterized by a cyclopropyl group and a branched 2-methylpropyl (isobutyl) substituent on the thiourea core. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(S)–NR³R⁴, where substituents influence physicochemical properties, metabolic pathways, and biological activities.
Properties
CAS No. |
247119-93-3 |
|---|---|
Molecular Formula |
C8H16N2S |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
1-cyclopropyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C8H16N2S/c1-6(2)5-10(8(9)11)7-3-4-7/h6-7H,3-5H2,1-2H3,(H2,9,11) |
InChI Key |
QUYZUCKIMMXWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CC1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclopropyl-N-(2-methylpropyl)thiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine and 2-methylpropylamine with carbon disulfide in an aqueous medium. This reaction proceeds smoothly to form the desired thiourea derivative . Another method involves the use of isocyanides and elemental sulfur, which react with aliphatic amines to produce thioureas under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioureas. These products have various applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
N-Cyclopropyl-N-(2-methylpropyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-(2-methylpropyl)thiourea involves its interaction with specific molecular targets and pathways. For example, thioureas are known to inhibit the enzyme peroxidase in the thyroid gland, leading to reduced synthesis of thyroid hormones . This inhibition can result in various physiological effects, including changes in metabolism and hormone levels.
Comparison with Similar Compounds
Structural Comparisons
Thiourea derivatives vary primarily in their N-substituents. Key structural analogs include:
Key Observations :
Physicochemical Properties
Experimental and computed properties of selected thioureas:
Key Observations :
- The target compound’s molecular weight is likely comparable to N-(2-methylpropyl)-N'-phenylthiourea (~222–230 g/mol).
- Cyclopropyl substituents may slightly reduce LogP compared to phenyl groups due to lower aromatic hydrophobicity.
Metabolic Pathways
Studies on N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea (a structural analog) revealed:
Comparison with Other Thioureas :
- Phenyl-substituted thioureas (e.g., N-(2-methylpropyl)-N'-phenylthiourea) may undergo hydroxylation or sulfoxidation of the aromatic ring, adding oxidative pathways absent in cyclopropyl analogs .
- Bulkier substituents (e.g., neopentyl in Thiourea,N-(2,2-dimethylpropyl)-N'-phenyl-) could hinder metabolic enzyme access, increasing metabolic stability .
Key Observations :
- The cyclopropyl group’s electron-withdrawing nature might alter metal-binding affinity compared to phenyl or alkyl substituents.
- Steric effects from branched substituents (e.g., 2-methylpropyl) could modulate interactions with enzymatic active sites .
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